molecular formula C8H7NO2 B063617 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one CAS No. 184827-12-1

5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one

Cat. No. B063617
CAS RN: 184827-12-1
M. Wt: 149.15 g/mol
InChI Key: ICIRKMGDYSGVBV-UHFFFAOYSA-N
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Description

5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one, also known as CP-55,940, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1980s and has since been used to study the endocannabinoid system, which is involved in a variety of physiological processes, including pain, mood, appetite, and memory.

Mechanism of Action

5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one acts as a potent agonist at both CB1 and CB2 receptors, which are G protein-coupled receptors. When 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one binds to these receptors, it activates a signaling pathway that leads to a variety of physiological effects. These effects can include the release of neurotransmitters, the inhibition of pain signals, and the modulation of immune responses.
Biochemical and Physiological Effects:
5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as glutamate and GABA, which are involved in pain signaling and anxiety. It has also been shown to reduce inflammation and modulate immune responses. Additionally, 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one has been shown to have effects on memory and learning, although the exact mechanisms of these effects are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one in lab experiments is its potency and selectivity for CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on specific physiological processes without the confounding effects of other neurotransmitters or receptors. However, one limitation of using 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one is its potential for toxicity at high doses. Additionally, its effects on memory and learning may make it difficult to interpret results in studies that involve these processes.

Future Directions

There are several future directions for research involving 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of pain, anxiety, and other conditions. Additionally, there is ongoing research into the mechanisms of action of 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one and other cannabinoids, which may lead to a better understanding of the endocannabinoid system and its role in physiological processes. Finally, there is interest in developing new methods for synthesizing 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one and other cannabinoids, which may lead to more efficient and cost-effective production methods.

Synthesis Methods

5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one can be synthesized using a variety of methods, including the reaction of 2,6-dimethylphenol with 1-chlorocyclopentene, followed by cyclization and oxidation. Other methods involve the reaction of 4-chlorobenzyl chloride with cyclopentanone, followed by cyclization and dechlorination.

Scientific Research Applications

5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one has been used extensively in scientific research to study the endocannabinoid system. It has been shown to bind to both CB1 and CB2 receptors, which are found throughout the body and are involved in a variety of physiological processes. 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one has been used to study the effects of cannabinoids on pain, inflammation, anxiety, and memory, among other things.

properties

IUPAC Name

5-hydroxy-5,6-dihydrocyclopenta[c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-3-8(11)6-4-9-2-1-5(6)7/h1-2,4,7,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIRKMGDYSGVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224269
Record name 5,6-Dihydro-5-hydroxy-7H-cyclopenta[c]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-5H-cyclopenta[c]pyridin-7(6H)-one

CAS RN

184827-12-1
Record name 5,6-Dihydro-5-hydroxy-7H-cyclopenta[c]pyridin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184827-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-5-hydroxy-7H-cyclopenta[c]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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